2,2-dichloro-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-N-propylacetamide is an organic compound with the molecular formula C5H9Cl2NO. It is a derivative of acetamide, where two chlorine atoms are attached to the second carbon of the acetamide backbone, and a propyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-propylacetamide typically involves the reaction of 2,2-dichloroacetamide with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,2-Dichloroacetamide+Propylamine→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and safety measures are implemented to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-propylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: The compound can be hydrolyzed to form 2,2-dichloroacetic acid and propylamine.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or other strong bases are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with hydroxide ions would yield 2,2-dichloroacetic acid.
Hydrolysis: The major products are 2,2-dichloroacetic acid and propylamine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dichloro-N-propylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of various chemicals and materials, serving as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-propylacetamide is not well-documented in the literature. its reactivity can be attributed to the presence of the dichloroacetamide moiety, which can undergo various chemical transformations. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloroacetamide: A precursor in the synthesis of 2,2-dichloro-N-propylacetamide.
N-Propylacetamide: Lacks the dichloro substitution, resulting in different chemical properties.
2,2-Dichloro-N-(chloromethyl)-N-propylacetamide: A related compound with an additional chloromethyl group.
Properties
CAS No. |
60388-94-5 |
---|---|
Molecular Formula |
C5H9Cl2NO |
Molecular Weight |
170.03 g/mol |
IUPAC Name |
2,2-dichloro-N-propylacetamide |
InChI |
InChI=1S/C5H9Cl2NO/c1-2-3-8-5(9)4(6)7/h4H,2-3H2,1H3,(H,8,9) |
InChI Key |
HGGMIQPSSPTGAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.